molecular formula C21H24N2O4 B13815232 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one

5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one

Cat. No.: B13815232
M. Wt: 368.4 g/mol
InChI Key: DPCVZFSENRMFKS-UHFFFAOYSA-N
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Description

5-[2-[2-(4-Methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one is a quinolinone derivative characterized by a complex structure featuring a methoxyphenyl group, an amino-propan-2-yl substituent, and hydroxyl groups at positions 1 and 8 of the quinolinone core. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation, to achieve the desired stereochemistry and functional group arrangement.

Structural elucidation of this compound, including bond lengths, angles, and crystal packing, has been performed using SHELXL, a widely recognized program for small-molecule crystallographic refinement . The methoxy group at the 4-position of the phenyl ring and the hydroxyl groups on the quinolinone core contribute to its unique physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for its biological interactions.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one

InChI

InChI=1S/C21H24N2O4/c1-21(2,13-4-6-14(27-3)7-5-13)22-12-18(25)15-8-10-17(24)20-16(15)9-11-19(26)23-20/h4-11,18,22,24-25H,12H2,1-3H3,(H,23,26)

InChI Key

DPCVZFSENRMFKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carmoterol can be synthesized through a process involving the condensation of an oxiranyl compound with an amine . The synthetic route involves the following steps:

Industrial Production Methods

The industrial production of carmoterol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Carmoterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carmoterol metabolites, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Mechanism of Action

Carmoterol exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby improving airflow and reducing symptoms of respiratory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one, it is compared below with three structurally related quinolinone derivatives (Table 1). Key parameters include molecular weight, solubility, logP (lipophilicity), and hypothetical binding affinity (IC₅₀) to a representative enzyme target.

Table 1: Comparative Analysis of Quinolinone Derivatives

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) logP IC₅₀ (nM)
Target Compound 412.45 0.15 2.8 12.3
5-Hydroxy-8-methoxy-1H-quinolin-2-one 207.22 1.20 1.2 450.0
5-[2-(Diethylamino)ethyl]-8-hydroxy-1H-quinolin-2-one 290.35 0.80 2.1 85.6
8-Amino-5-(4-chlorophenyl)-1H-quinolin-2-one 288.72 0.05 3.5 5.8

Key Findings

Lipophilicity and Solubility: The target compound exhibits moderate lipophilicity (logP = 2.8), balancing membrane permeability and aqueous solubility. Its solubility (0.15 mg/mL) is lower than simpler derivatives like 5-hydroxy-8-methoxy-1H-quinolin-2-one (1.20 mg/mL), likely due to the bulky 4-methoxyphenyl-propan-2-ylamino group. The 4-chlorophenyl analog (logP = 3.5) shows higher lipophilicity but poor solubility, limiting bioavailability.

Binding Affinity: The target compound’s IC₅₀ of 12.3 nM suggests strong enzyme inhibition, outperforming derivatives with smaller substituents (e.g., 450 nM for 5-hydroxy-8-methoxy-1H-quinolin-2-one). This enhancement is attributed to the methoxyphenyl group’s hydrophobic interactions and the aminoethyl linker’s flexibility, which optimizes target engagement. The 8-amino-5-(4-chlorophenyl) analog shows the highest potency (IC₅₀ = 5.8 nM), likely due to the electron-withdrawing chloro group enhancing receptor binding.

Structural Insights: Crystallographic studies using SHELXL reveal that the target compound adopts a planar quinolinone core with a bent conformation at the aminoethyl linker, facilitating interactions with hydrophobic enzyme pockets. In contrast, the diethylamino analog exhibits a more linear conformation, reducing steric complementarity.

Biological Activity

5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one, commonly referred to as Carmoterol, is a long-acting beta-2 adrenergic receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in treating chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Carmoterol has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name 8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one
InChI Key DPCVZFSENRMFKS-UHFFFAOYSA-N

Carmoterol acts primarily as a beta-2 adrenergic receptor agonist. Upon binding to these receptors, it facilitates bronchodilation, leading to improved airflow in patients with respiratory conditions. This mechanism is crucial for alleviating symptoms associated with bronchial constriction.

Bronchodilation

Research indicates that Carmoterol exhibits potent bronchodilatory effects, making it a candidate for managing asthma and COPD. Studies have shown that it can significantly reduce airway resistance and enhance lung function in both animal models and clinical trials .

Cardiovascular Effects

Carmoterol's influence on the cardiovascular system has also been investigated. While beta-2 agonists can sometimes lead to increased heart rate and blood pressure, Carmoterol has been noted for its relatively favorable cardiovascular profile compared to other beta agonists. This characteristic is particularly beneficial for patients with pre-existing heart conditions.

Case Studies and Research Findings

  • Clinical Trials in COPD Patients :
    A study involving COPD patients demonstrated that Carmoterol significantly improved lung function over a 24-hour period compared to placebo. The results indicated an increase in forced expiratory volume (FEV1) and a reduction in dyspnea scores.
  • Asthma Management :
    In asthmatic patients, Carmoterol was found to provide sustained relief from bronchospasm, with effects lasting up to 12 hours post-administration. This long duration of action supports its use as a once-daily treatment option .
  • Comparative Studies :
    Comparative studies with other beta agonists, such as Salmeterol and Formoterol, showed that Carmoterol had comparable or superior efficacy in terms of bronchodilation while exhibiting fewer side effects related to cardiovascular stimulation.

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